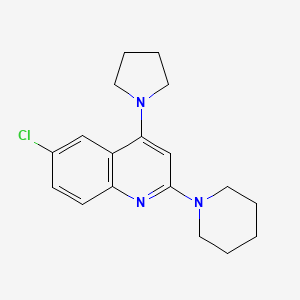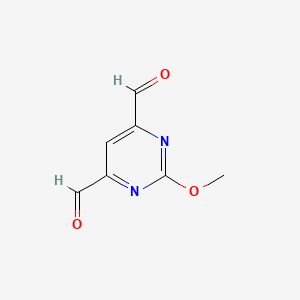
2-Methoxypyrimidine-4,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypyrimidine-4,6-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and dicarbaldehyde groups. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyrimidine-4,6-dicarbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. These methods may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrimidine-4,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methoxypyrimidine-4,6-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxypyrimidine-4,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Similar in structure but with a chlorine substituent instead of a methoxy group.
2,6-Dimethoxypyrimidine: Contains two methoxy groups at different positions on the pyrimidine ring.
4,6-Dimethylpyrimidine: Substituted with methyl groups instead of aldehyde groups.
Uniqueness
2-Methoxypyrimidine-4,6-dicarbaldehyde is unique due to the presence of both methoxy and dicarbaldehyde groups on the pyrimidine ring
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
2-methoxypyrimidine-4,6-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O3/c1-12-7-8-5(3-10)2-6(4-11)9-7/h2-4H,1H3 |
InChI Key |
JBIYIUUHKAZWPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14862218.png)

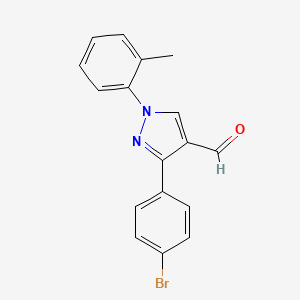
![1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine](/img/structure/B14862229.png)
![1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine](/img/structure/B14862234.png)

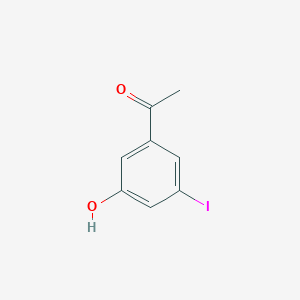
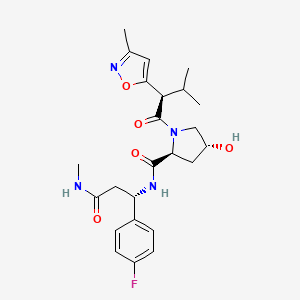
![6-Chloroimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14862260.png)

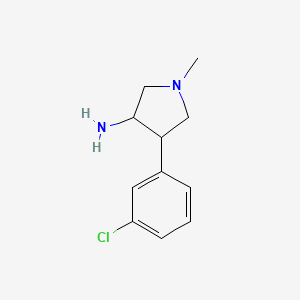
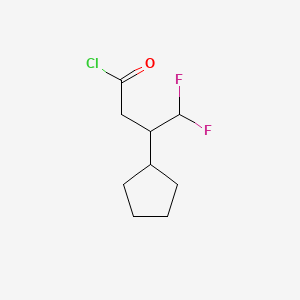
![3,4-dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol](/img/structure/B14862308.png)
